3-Chloro-1,2-oxazole-5-carbonyl chloride
Description
3-Chloro-1,2-oxazole-5-carbonyl chloride is a heterocyclic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 3 and a carbonyl chloride group at position 5 (Figure 1). The oxazole core imparts aromaticity, while the electron-withdrawing chlorine and carbonyl chloride groups enhance electrophilicity, making it reactive toward nucleophilic substitution and condensation reactions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives .
Properties
IUPAC Name |
3-chloro-1,2-oxazole-5-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2/c5-3-1-2(4(6)8)9-7-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCIMQVHGMCLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545339 | |
| Record name | 3-Chloro-1,2-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104164-45-6 | |
| Record name | 3-Chloro-1,2-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxazole Carbonyl Chlorides
The reactivity and applications of oxazole carbonyl chlorides are influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Reactivity and Stability Trends
Electron-Withdrawing vs. Electron-Donating Groups :
- The chlorine atom at position 3 in the target compound increases electrophilicity at the carbonyl chloride, facilitating reactions with amines or alcohols. In contrast, ethyl or isopropyl substituents (e.g., ) introduce steric effects, slowing reaction rates.
- Aromatic substituents (e.g., 2-chlorophenyl in ) enhance thermal stability and enable π-π interactions in drug design.
Positional Isomerism :
- 5-Chloro-1,2-oxazole-3-carboxylic acid () and its ethyl ester () demonstrate that carboxylate groups at position 3 shift reactivity toward esterification or amidation rather than nucleophilic substitution.
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